rac Mepindolol-d7
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Overview
Description
rac Mepindolol-d7: is a deuterium-labeled version of racemic Mepindolol, a beta-adrenergic receptor antagonist. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Mepindolol-d7 involves the incorporation of deuterium atoms into the Mepindolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.
Chemical Reactions Analysis
Types of Reactions: rac Mepindolol-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
rac Mepindolol-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Helps in studying the interaction of drugs with biological systems.
Mechanism of Action
rac Mepindolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in biological systems. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels.
Comparison with Similar Compounds
Mepindolol: The non-deuterated version of rac Mepindolol-d7.
Pindolol: Another beta-adrenergic receptor antagonist with similar properties.
Propranolol: A widely used beta-blocker with similar pharmacological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in analytical studies. The deuterium atoms make it easier to distinguish from other compounds in mass spectrometry, allowing for more accurate quantification and tracking.
Properties
CAS No. |
1794970-97-0 |
---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
269.396 |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3/i1D3,2D3,10D |
InChI Key |
NXWGWUVGUSFQJC-SVMCCORHSA-N |
SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O |
Synonyms |
1-[(1-Methylethyl-d7)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol; 1-[(Isopropyl-d7)amino]-3-[(2-methylindol-4-yl)oxy]-2-propanol; (±)-Mepindolol; -d7 Racemic Mepindolol-d7; |
Origin of Product |
United States |
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